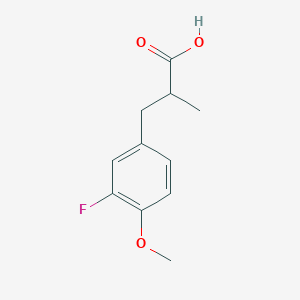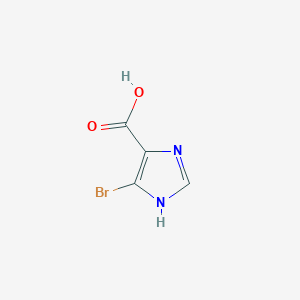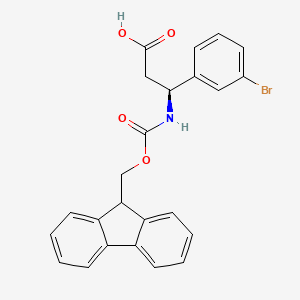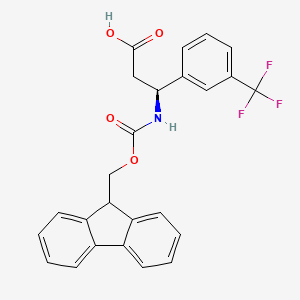
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
The compound is a derivative of propanoic acid with a fluorenylmethyloxycarbonyl (Fmoc) group and a trifluoromethylphenyl group attached to the carbon atoms. The Fmoc group is a common protecting group used in peptide synthesis. The trifluoromethylphenyl group could potentially contribute to the compound’s reactivity, stability, and/or biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Fmoc group, the trifluoromethylphenyl group, and the propanoic acid backbone. The stereochemistry at the alpha carbon would be determined by the (S) configuration .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The Fmoc group could be removed under mildly acidic conditions, and the carboxylic acid could react with bases or form esters/amides with appropriate reagents .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the Fmoc group would likely make the compound solid at room temperature, and the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Enantioselective Synthesis and Peptide Incorporation
- The Fmoc group is crucial in the enantioselective synthesis of novel amino acids and their incorporation into biologically active peptides. For example, (Paladino et al., 1993) details the synthesis of 3′-phosphono-L-tyrosine using the Fmoc strategy, demonstrating its significance in peptide synthesis.
Advancement in Amino Acid Synthesis
- It's used in the synthesis of N-Fmoc-protected β-amino acids, representing an efficient method to produce enantiomerically pure amino acids. As reported by (Ellmerer-Müller et al., 1998), this method is valuable for producing N-Fmoc-protected β-amino acids in high yield.
Modification of Cysteine in Peptide Synthesis
- This compound is also involved in protecting groups for cysteine, as seen in peptide synthesis. (Han & Bárány, 1997) explore the use of the Fmoc group in creating S-Xan and S-2-Moxan-protected cysteine derivatives, highlighting its versatility in peptide chemistry.
Chemoselective Introduction in Various Molecules
- The compound plays a role in the chemoselective introduction of protecting groups into amines, acids, alcohols, and other functional groups. (Soley & Taylor, 2019) demonstrate its application in preventing racemization during chemical synthesis.
Solid-Phase Synthesis Applications
- It is utilized in the solid-phase synthesis of peptides. For instance, (Funakoshi et al., 1988) discuss its use as a precursor for C-terminal amide in Fmoc-based solid phase peptide synthesis.
Self-Assembly in Modified Amino Acids
- The Fmoc group in modified aliphatic amino acids can lead to self-assembled structures. (Gour et al., 2021) reveal the self-assembling properties of Fmoc-modified amino acids, opening doors to novel architectural designs in molecular chemistry.
Crystal Structure Analysis in Biomedical Research
- It's integral in the structural analysis of Fmoc-amino acids, aiding in the design and development of hydrogelators and biomaterials. (Bojarska et al., 2020) emphasize its role in understanding structural and supramolecular features in biomedical research.
Application in Nanotechnology
- In nanotechnology, Fmoc-protected amino acids are used as surfactants for carbon nanotubes, as demonstrated by (Cousins et al., 2009), highlighting its multifunctional use in cutting-edge technology.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-5-11-19(21)22(13-23(30)31)29-24(32)33-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSGYGWDKAFPBR-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117807 | |
| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
507472-19-7 | |
| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Bicyclopentyl]-2,2'-dione](/img/structure/B3142487.png)











![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)